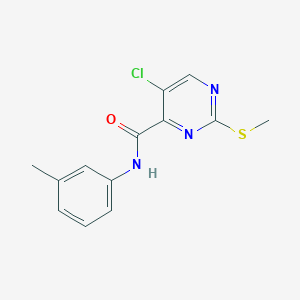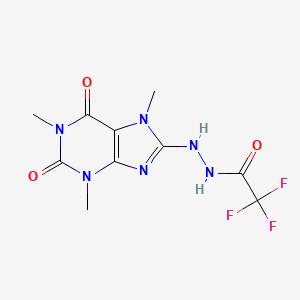
5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide
描述
5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide, also known as CMPT, is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用机制
The mechanism of action of 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Specifically, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide has been found to inhibit the activity of the enzyme Topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death, making 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide a potential anti-cancer agent.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide has been found to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, leading to a decrease in cholesterol levels. Additionally, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide has been found to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide in lab experiments is its specificity for certain enzymes and signaling pathways. This specificity allows researchers to target specific cellular processes and study their effects in a controlled environment. However, one limitation of using 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide is its potential toxicity at high concentrations. Careful dosing and monitoring of cells is necessary to ensure that 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide does not cause unintended harm to cells.
未来方向
There are many potential future directions for the use of 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide in research. One area of interest is the development of 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide analogs with improved specificity and potency. Additionally, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide could be further studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders. Finally, the use of 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide in combination with other drugs could be explored to determine its potential as a combination therapy for cancer and other diseases.
Conclusion
In conclusion, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide is a valuable tool for scientific research due to its specificity for certain enzymes and signaling pathways, as well as its anti-cancer and anti-inflammatory properties. While there are limitations to its use, careful dosing and monitoring can ensure that 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide is used safely and effectively in lab experiments. With continued research, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide and its analogs could have a variety of potential applications in the treatment of cancer, inflammatory diseases, and other conditions.
科学研究应用
5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide has been found to have a variety of research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and lung cancer cells. Additionally, 5-chloro-N-(3-methylphenyl)-2-(methylthio)-4-pyrimidinecarboxamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
5-chloro-N-(3-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-8-4-3-5-9(6-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWISVVFGINVCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-[4-(dimethylamino)benzylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid](/img/structure/B3606225.png)
![2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3606234.png)
![5-[4-(diethylamino)benzylidene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3606237.png)
![N-(2,4-dimethoxyphenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3606251.png)

![ethyl 5-[(3-nitrobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3606265.png)
![ethyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B3606273.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3606277.png)
![N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B3606281.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B3606289.png)
![ethyl 5-(4-morpholinylmethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3606295.png)
![2-(4-fluorophenyl)-4-{[(4-methoxybenzyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3606305.png)
![N-(4-chloro-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3606319.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-N-(2-phenylethyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3606326.png)